8-Bromo-4-methyl-3-nitroquinoline

Cross-coupling Pd catalysis Regioselectivity

8-Bromo-4-methyl-3-nitroquinoline (CAS: 855639-97-3) is a polysubstituted quinoline derivative of the molecular formula C₁₀H₇BrN₂O₂ (MW: 267.08) that bears a unique triad of functional groups: a nitro group at the 3-position, a methyl group at the 4-position, and a bromine atom at the 8-position of the quinoline scaffold. The 3-nitroquinoline core has been independently established as a promising template for antiproliferative agents targeting EGFR-overexpressing tumor cell lines , while the strategic placement of bromine at the sterically demanding 8-position defines its utility as a versatile synthetic intermediate for cross-coupling reactions and structure-activity relationship (SAR) exploration.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
Cat. No. B12114456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-methyl-3-nitroquinoline
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=C1[N+](=O)[O-])Br
InChIInChI=1S/C10H7BrN2O2/c1-6-7-3-2-4-8(11)10(7)12-5-9(6)13(14)15/h2-5H,1H3
InChIKeyQSDPPZLWWISNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-methyl-3-nitroquinoline: CAS 855639-97-3 for Targeted Heterocyclic Chemistry and Drug Discovery


8-Bromo-4-methyl-3-nitroquinoline (CAS: 855639-97-3) is a polysubstituted quinoline derivative of the molecular formula C₁₀H₇BrN₂O₂ (MW: 267.08) that bears a unique triad of functional groups: a nitro group at the 3-position, a methyl group at the 4-position, and a bromine atom at the 8-position of the quinoline scaffold . The 3-nitroquinoline core has been independently established as a promising template for antiproliferative agents targeting EGFR-overexpressing tumor cell lines , while the strategic placement of bromine at the sterically demanding 8-position defines its utility as a versatile synthetic intermediate for cross-coupling reactions and structure-activity relationship (SAR) exploration .

Why Unspecified 8-Bromo-4-methyl-3-nitroquinoline or Generic Bromonitroquinolines Cannot Replace This Specific Isomer


Substitution among bromonitroquinoline isomers is not scientifically valid due to the profound impact of regiochemistry on both synthetic utility and biological activity. The specific 8-bromo substitution pattern is known to be significantly less reactive than 2- or 3-bromo analogues in Pd-catalyzed cross-couplings, often requiring more forcing conditions (e.g., 150°C vs. 130°C) for successful functionalization . In biological systems, the position of bromination confers critical functional differences: for example, in HIV-1 integrase allosteric inhibitors, the 8-bromo analog retained full effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog suffered a significant loss of potency . Furthermore, the 3-nitro-4-methyl motif is the structural driver for antiproliferative activity against EGFR-overexpressing cell lines, with SAR studies demonstrating that modification or removal of either the nitro or methyl group dramatically alters or eliminates biological activity . The specific combination of substituents at defined positions (8-Br, 4-Me, 3-NO₂) therefore creates a unique reactivity profile that cannot be replicated by any other single regioisomer.

Quantitative Differentiation of 8-Bromo-4-methyl-3-nitroquinoline vs. Structurally Proximal Analogs


Regiospecific Synthetic Reactivity: Differential Pd-Catalyzed Coupling Requirements for 8-Br vs. 2-Br and 3-Br Quinolines

The 8-bromo position in quinoline derivatives exhibits substantially lower reactivity in Pd-catalyzed cross-coupling reactions compared to the 2-bromo or 3-bromo analogs. In a comparative study of one-pot sequential Pd-catalyzed couplings, 8-bromoquinoline was found to be much less reactive than the 2- or 3-bromo analogues, as the latter can be successfully coupled with furan at a lower temperature of 130°C using Pd(OAc)₂ (1 mol%) and PPh₃ as a ligand . This differential reactivity profile is critical for chemists designing synthetic routes: the 8-bromo-4-methyl-3-nitroquinoline scaffold mandates specific reaction optimization that its 2- or 3-bromo congeners do not require, directly impacting procurement decisions for intermediates intended for Pd-mediated diversification.

Cross-coupling Pd catalysis Regioselectivity SNAr Quinoline functionalization

Antiviral Resistance Profile: Retention of Potency by 8-Br vs. Loss of Potency by 6-Br in HIV-1 Integrase Inhibitors

In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at either the 6-position or the 8-position conferred improved antiviral properties relative to non-brominated controls. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog experienced a significant loss of potency, whereas the 8-bromo analog retained full effectiveness . This class-level inference suggests that the 8-bromo regioisomer offers a distinct advantage in maintaining activity against drug-resistant viral strains—a property that would be absent in the 6-bromo analog and, by extension, would not be replicated by 8-bromo-4-methyl-3-nitroquinoline's 6-bromo positional isomer.

HIV-1 integrase Drug resistance ALLINI Antiviral Mutant virus

Antiproliferative Template Validation: 3-Nitroquinoline Core Establishes Nanomolar to Micromolar Potency Against EGFR-Overexpressing Cell Lines

A foundational study designed and synthesized a series of novel 3-nitroquinoline derivatives and evaluated their antiproliferative effects against EGFR-overexpressing tumor cell lines. Several compounds demonstrated prominent inhibitory activities with IC₅₀ values in the micromolar or nanomolar range against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells . This study was the first to identify the 3-nitroquinoline framework as a new structural type of antiproliferative agent specifically active against EGFR-overexpressing cell lines . While this evidence does not include direct data for the specific 8-bromo-4-methyl-3-nitroquinoline compound, it provides class-level validation that the 3-nitroquinoline core—which this compound contains—confers target-relevant biological activity that is absent in non-nitrated or 2-nitro regioisomers.

Anticancer EGFR A431 MDA-MB-468 Antiproliferative

Synthetic Accessibility via SNAr: Polyfunctionalization of Bromonitroquinolines to Cyclic Amines

A simple and convenient method for the polyfunctionalization of quinolines via nitration of bromoquinolines has been developed, representing a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic aromatic substitution (SNAr) reactions . The presence of both a bromine leaving group at the 8-position and an electron-withdrawing nitro group at the 3-position creates an activated system for SNAr chemistry, enabling access to C-N bond-forming reactions that expand molecular complexity. This dual functionality is not present in monofunctionalized analogs (e.g., 4-methylquinoline lacking bromine, or 8-bromoquinoline lacking nitro activation), making 8-bromo-4-methyl-3-nitroquinoline a privileged intermediate for diversifying quinoline-based compound libraries.

SNAr Nucleophilic substitution Polyfunctionalization Cyclic amines Quinoline derivatization

Validated Application Scenarios for 8-Bromo-4-methyl-3-nitroquinoline Based on Comparative Evidence


Synthesis of 8-Substituted Quinoline Derivatives via Pd-Catalyzed Cross-Coupling

When the synthetic target requires functionalization specifically at the 8-position of the quinoline ring—such as for SAR exploration of 8-aryl or 8-heteroaryl analogs—8-bromo-4-methyl-3-nitroquinoline serves as the essential starting material. Alternative 2-bromo or 3-bromo isomers will not yield the desired 8-substituted products. Researchers must note that this 8-bromo derivative requires more forcing Pd-coupling conditions (≥150°C) compared to other regioisomers , a consideration that should be factored into reaction optimization protocols.

Development of EGFR-Targeted Antiproliferative Agents

For programs aimed at discovering novel anticancer agents targeting EGFR-overexpressing malignancies (e.g., A431 epidermoid carcinoma, MDA-MB-468 breast cancer), the 3-nitroquinoline scaffold represented by this compound provides a validated pharmacophore template. The foundational study by Li et al. established that 3-nitroquinolines exhibit antiproliferative activity with IC₅₀ values in the nanomolar to micromolar range against these cell lines . The 8-bromo-4-methyl-3-nitroquinoline structure incorporates this essential 3-nitro-4-methyl motif while providing a bromine handle for further SAR expansion.

Antiviral Drug Discovery Targeting HIV-1 Integrase with Resistance Considerations

In HIV-1 integrase allosteric inhibitor (ALLINI) development, the 8-bromo substitution pattern is critical for maintaining potency against drug-resistant mutant strains. Evidence from comparative SAR studies shows that 8-bromo analogs retain full effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas 6-bromo analogs experience significant loss of activity . Programs prioritizing resistance profiles should therefore select the 8-bromo regioisomer over the 6-bromo alternative.

Diversification of Quinoline Libraries via Nucleophilic Aromatic Substitution (SNAr)

The combination of an electron-withdrawing 3-nitro group and a nucleofugal 8-bromo substituent makes this compound ideally suited for SNAr-based diversification strategies. The methodology developed by Ökten and Çakmak demonstrates that brominated nitroquinolines undergo efficient conversion to cyclic amines via SNAr , enabling rapid access to C-N bond-containing analogs. This dual activation is not achievable with monofunctionalized quinolines, positioning 8-bromo-4-methyl-3-nitroquinoline as a preferred intermediate for generating molecular diversity in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-methyl-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.